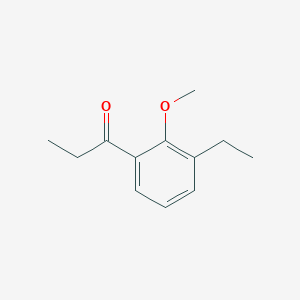

1-(3-Ethyl-2-methoxyphenyl)propan-1-one

Description

Significance within Organic Synthesis and Reaction Design

Substituted alkyl phenyl ketones are pivotal in the field of organic synthesis. They serve as precursors for a multitude of chemical transformations, enabling the construction of diverse molecular scaffolds. 4-methylpropiophenone.com Propiophenone (B1677668) and its derivatives, for instance, are key intermediates in the synthesis of pharmaceuticals. wikipedia.org The carbonyl group of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one is a reactive site for nucleophilic additions, while the adjacent methylene (B1212753) group can be functionalized following enolate formation.

The presence of an ortho-methoxy group can influence the regioselectivity of further electrophilic aromatic substitution reactions and can participate in directed metalation reactions. Research has shown that ortho-disubstituted phenyl ketones can be crucial for facilitating certain C-C bond formations, such as α-alkylation under hydrogen borrowing conditions. acs.org Furthermore, the entire ketone moiety can be transformed. Recent advancements have demonstrated that aromatic ketones can be converted into versatile aromatic esters, expanding their utility in cross-coupling reactions to synthesize a wide range of compounds, including thioethers, amines, and ethers. waseda.jpazom.com While direct research on this compound is limited, its structure is analogous to intermediates used in the synthesis of complex heterocyclic systems like benzothiazines, which are of interest in medicinal chemistry. researchgate.net

Table 1: General Properties and Synthetic Utility of Related Alkyl Phenyl Ketones

| Property | Description |

|---|---|

| Parent Structure | Propiophenone |

| Molecular Formula (Propiophenone) | C9H10O |

| Key Functional Groups | Carbonyl (C=O), Phenyl Ring |

| Common Synthetic Reactions | Friedel-Crafts Acylation, Grignard Reactions, Aldol (B89426) Condensation, Reductions (e.g., Clemmensen, Wolff-Kishner) |

| Applications of Derivatives | Pharmaceuticals, Fragrances, Agrochemicals, Research Chemicals wikipedia.org4-methylpropiophenone.commerriam-webster.com |

Historical Context of Related Alkyl Phenyl Ketone Research

The foundation for the synthesis of this compound and other aryl ketones was laid in 1877 by French chemist Charles Friedel and his American collaborator, James Crafts. wikipedia.orglibretexts.orgchemistryviews.org Their accidental discovery while studying the reaction of amyl chloride with aluminum led to the development of what is now known as the Friedel–Crafts reactions. chemistryviews.orgthermofisher.com These reactions, categorized into alkylation and acylation, revolutionized organic chemistry by providing a method to attach substituents to an aromatic ring. wikipedia.org

The Friedel-Crafts acylation is particularly relevant as it allows for the introduction of a keto group onto an aromatic compound using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic ring. A key advantage of the acylation reaction over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution. libretexts.org This reaction remains a cornerstone for the preparation of aryl ketones and is a primary method for synthesizing compounds like propiophenone from benzene (B151609) and propanoyl chloride. wikipedia.org

Current Research Gaps and Future Directions for the Compound

A thorough review of scientific literature reveals a significant research gap concerning the specific compound this compound. Its synthesis, characterization, and reactivity have not been a focus of dedicated studies. This lack of data presents a clear opportunity for future investigation.

Future research could initially focus on establishing an efficient and regioselective synthesis of the compound, likely via a Friedel-Crafts acylation of 2-ethylanisole (B1585127). Following its synthesis, a comprehensive characterization of its physical and spectroscopic properties would be essential.

The primary avenue for future research lies in exploring its utility as a synthetic intermediate. Based on trends in medicinal chemistry and materials science, several directions can be proposed:

Medicinal Chemistry: Phenyl ketone derivatives are known to exhibit a range of pharmacological activities, including hepatoprotective and anti-inflammatory properties. nih.gov The unique substitution pattern of this compound could be used as a scaffold to synthesize novel analogues of bioactive molecules. Its potential as a precursor for heterocyclic compounds, which are prevalent in drug discovery, is a particularly promising area. researchgate.netmdpi.com

Agrochemicals: Substituted aromatic ketones are often precursors to molecules used in the agrochemical industry. waseda.jp Investigating the derivatives of this compound for herbicidal or fungicidal activity could be a fruitful endeavor.

Advanced Materials: Aromatic ketones are integral to the synthesis of polymers and other advanced materials. news-medical.net Recent breakthroughs have expanded the utility of ketones in chemical synthesis, making them more accessible for creating complex and functional molecules. news-medical.net This compound could serve as a monomer or a building block for novel materials with tailored electronic or physical properties.

Catalysis and Reaction Methodology: The steric and electronic effects of the ortho-methoxy and meta-ethyl groups could be studied to understand their influence on the reactivity of the ketone. This could lead to the development of new synthetic methodologies where this specific substitution pattern directs reaction outcomes. acs.org The transition metal-catalyzed cleavage of the Ar-C(O) bond to create long-chain ketones is a recent area of development where this substrate could be tested. nih.gov

Table 2: Physicochemical Properties of a Structurally Related Isomer: 4'-Methoxypropiophenone (B29531)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 121-97-1 | pharmacompass.com |

| Molecular Formula | C10H12O2 | pharmacompass.com |

| Molecular Weight | 164.20 g/mol | pharmacompass.com |

| Topological Polar Surface Area | 26.3 Ų | pharmacompass.com |

| Hydrogen Bond Acceptor Count | 2 | pharmacompass.com |

| Rotatable Bond Count | 3 | pharmacompass.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(3-ethyl-2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2/c1-4-9-7-6-8-10(11(13)5-2)12(9)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

LTMQTEVBPNNUPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)CC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Diverse Synthetic Routes for the Compound

A primary and direct method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one, the logical precursor would be 2-ethylanisole (B1585127), which would be acylated using propionyl chloride or propionic anhydride.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-ethylanisole. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts because it complexes with both the acylating agent and the resulting ketone product. organic-chemistry.org The product is generally deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

Table 1: Overview of Friedel-Crafts Acylation Approach

| Starting Material | Acylating Agent | Catalyst | Key Feature |

|---|---|---|---|

| 2-Ethylanisole | Propionyl chloride | AlCl₃, FeCl₃, ZnCl₂ | Direct, one-step synthesis of the target ketone. |

Modern organic synthesis offers several powerful carbon-carbon bond-forming reactions that can be adapted for the preparation of this compound.

Grignard Reaction: A classic approach involves the use of a Grignard reagent. mnstate.eduwikipedia.org This method would entail the reaction of a Grignard reagent derived from a halogenated 2-ethylanisole, such as 1-bromo-3-ethyl-2-methoxybenzene, with a suitable propanoyl electrophile like propanoyl chloride or propanal followed by oxidation. The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon. adichemistry.comlibretexts.org The synthesis must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. mnstate.eduwikipedia.org

Suzuki-Miyaura Coupling: A more contemporary strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This versatile method forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For this specific synthesis, one could couple 3-ethyl-2-methoxyphenylboronic acid with propanoyl chloride. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org Recent advancements have even demonstrated that simple ketones can be used as electrophiles in Suzuki-Miyaura couplings through the activation of unstrained C-C bonds. nih.gov

Table 2: Comparison of C-C Bond Formation Techniques

| Method | Key Reagents | Catalyst | Advantages |

|---|---|---|---|

| Grignard Reaction | 1-Bromo-3-ethyl-2-methoxybenzene, Mg, Propanoyl chloride | None | Well-established, high-yielding for many substrates. adichemistry.com |

The key challenge in the synthesis of this compound via electrophilic aromatic substitution, such as Friedel-Crafts acylation, is controlling the position of the incoming acyl group. The starting material, 2-ethylanisole, has two substituents on the benzene (B151609) ring: a methoxy (B1213986) group (-OCH₃) and an ethyl group (-CH₂CH₃).

Both groups are activating and ortho-, para-directing. The methoxy group is a much stronger activating group than the ethyl group. Therefore, substitution will be directed to the positions ortho and para to the methoxy group (positions 3 and 5, and position 1 is blocked). The ethyl group directs to its ortho and para positions (positions 1, 3, and 5). The combined effect strongly directs the incoming electrophile to positions 3 and 5.

However, the position ortho to the methoxy group (position 3) is also ortho to the ethyl group, making it sterically hindered. The position para to the methoxy group (position 5) is meta to the ethyl group. Therefore, acylation is most likely to occur at the less sterically hindered position that is still activated by the powerful methoxy director. Studies on the Friedel-Crafts acylation of substituted aromatics have shown that regioselectivity can be controlled by the choice of catalyst and reaction conditions. ias.ac.inrsc.org For 2-ethylanisole, acylation is expected to predominantly yield the 1-(3-ethyl-2-methoxyphenyl) isomer due to the strong directing effect of the methoxy group, though some of the 1-(3-ethyl-4-methoxyphenyl) isomer might also be formed. Careful optimization is required to maximize the yield of the desired regioisomer.

Optimization of Synthetic Conditions

The efficiency and selectivity of the synthetic routes toward this compound are highly dependent on the reaction conditions. Optimization of catalyst systems, ligands, solvents, and temperature is crucial for achieving high yields of the desired product.

In Friedel-Crafts acylation , the choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is traditional and highly reactive, it can sometimes lead to side reactions or rearrangements. nih.gov Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts can offer milder conditions and improved selectivity. researchgate.netchemijournal.com The use of deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, can function as both a catalyst and a green solvent, potentially increasing yields and simplifying purification. rsc.org

For Suzuki-Miyaura coupling , the catalyst system consists of a palladium source and a ligand. The ligand, typically a phosphine (B1218219), plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. yonedalabs.com The electronic and steric properties of the ligand can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands are often effective for coupling with less reactive electrophiles like aryl chlorides. libretexts.org

Table 3: Catalyst and Ligand Effects on Synthesis

| Reaction | Catalyst System | Ligand Example | Effect on Reaction |

|---|---|---|---|

| Friedel-Crafts Acylation | Solid Acid Catalysts (e.g., M(IV) Phosphotungstates) | N/A | Enables solvent-free conditions, catalyst regeneration, and high product selectivity. researchgate.netchemijournal.com |

The choice of solvent can profoundly impact the rate, yield, and selectivity of a chemical reaction. rsc.org

For Friedel-Crafts acylation , the reaction is typically performed in non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or nitrobenzene (B124822) to avoid reaction with the Lewis acid catalyst. ias.ac.in Solvent-free conditions, often facilitated by solid acid catalysts, represent a greener and more efficient alternative. researchgate.netchemijournal.com

In Grignard reactions , the solvent is critical for the formation and stability of the Grignard reagent. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential, as they solvate the magnesium center, stabilizing the reagent. mnstate.eduwikipedia.org

The Suzuki-Miyaura coupling can be performed in a variety of solvents, including organic solvents like toluene, THF, or dioxane, often in the presence of water. yonedalabs.comharvard.edu The use of polar aprotic solvents like DMF or acetonitrile (B52724) can sometimes alter the selectivity of the coupling reaction when multiple reactive sites are present. nih.govresearchgate.net The ability to use water as a solvent makes the reaction more economical and environmentally friendly. wikipedia.org

Table 4: Impact of Solvents on Different Synthetic Routes

| Synthetic Route | Typical Solvents | Rationale for Solvent Choice |

|---|---|---|

| Friedel-Crafts Acylation | Dichloromethane, Nitrobenzene | Inert to the strong Lewis acid catalyst. ias.ac.in |

| Grignard Reaction | Diethyl ether, Tetrahydrofuran (THF) | Solvates and stabilizes the Grignard reagent; must be anhydrous. mnstate.eduwikipedia.org |

Temperature and Pressure Optimization for Yield Enhancement

The reaction temperature is a critical parameter in the Friedel-Crafts acylation that significantly influences both the reaction rate and the regioselectivity of the product. The yield of this compound can be substantially enhanced by carefully controlling the thermal conditions of the synthesis.

In Friedel-Crafts acylations, the temperature can affect isomer distribution. For substituted benzenes like 1-ethyl-2-methoxybenzene, the incoming propanoyl group can be directed to various positions on the ring. While the combined directing effects of the ethyl and methoxy groups favor specific isomers, temperature can modulate this selectivity. Studies on similar acylations have shown that lower temperatures, sometimes well below 0°C (e.g., -30°C to -15°C), can increase the selectivity for the para-acylated product, minimizing the formation of ortho and meta isomers. google.com Conversely, some industrial processes are optimized at higher temperatures (e.g., 60°C to 130°C) to achieve a faster reaction rate, accepting a potential trade-off in selectivity. libretexts.orgchemguide.co.uk

The optimization process involves conducting the reaction at various temperatures to identify the optimal balance between reaction kinetics and product selectivity. Pressure is typically less of a critical variable in liquid-phase laboratory acylations unless volatile reagents or solvents are used at temperatures exceeding their boiling points.

Below is a hypothetical data table illustrating the effect of temperature on the yield of the target compound, based on typical outcomes for Friedel-Crafts reactions.

| Reaction Temperature (°C) | Reaction Time (hours) | Catalyst | Yield of this compound (%) |

| -15 | 5 | AlCl₃ | 85 |

| 0 | 4 | AlCl₃ | 88 |

| 25 (Room Temp) | 2 | AlCl₃ | 92 |

| 60 | 1 | AlCl₃ | 89 (with increased byproducts) |

This is an interactive data table based on generalized findings in Friedel-Crafts acylation.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves developing cleaner protocols, minimizing waste, and using less hazardous materials, a significant shift from traditional Friedel-Crafts reactions that often use stoichiometric amounts of corrosive and hazardous catalysts like aluminum chloride. researchgate.netrsc.org

A key strategy in green synthesis is the elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or "neat," reaction conditions have been successfully applied to Friedel-Crafts acylations. researchgate.net These reactions are often facilitated by grinding the solid reactants together or by heating the mixture just above the melting point of the reactants to form a liquid phase. nih.gov

Several catalytic systems have been developed specifically for solvent-free acylations. For example, solid acid catalysts like zinc oxide (ZnO) or sulfated zirconia can efficiently catalyze the reaction between an arene and an acyl chloride at room temperature or with gentle heating, without the need for a solvent. researchgate.netrsc.org These solvent-free approaches not only reduce waste but can also simplify the product work-up, as the catalyst can often be removed by simple filtration. nih.gov Research has demonstrated that performing the reaction of an aromatic compound with an acylating agent using a catalyst like 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (B77035) (DBDMH) can proceed efficiently at 50°C under solvent-free conditions, achieving high yields. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org The traditional Friedel-Crafts acylation, particularly when using an acyl chloride and a stoichiometric Lewis acid catalyst like AlCl₃, exhibits poor atom economy. researchgate.netrsc.org

The general reaction is: C₁₀H₁₄O + C₃H₅ClO + AlCl₃ → C₁₃H₁₈O₂ + AlCl₄⁻ + H⁺ → C₁₃H₁₈O₂ + HCl + AlCl₃

In this process, the aluminum chloride is technically a catalyst but is often used in stoichiometric amounts because it complexes with the product ketone. organic-chemistry.org The atoms from the HCl byproduct are not incorporated into the final product, representing waste.

To improve atom economy, alternative acylating agents and catalytic systems are explored. Using propanoic anhydride instead of propanoyl chloride can be an improvement, as the byproduct is propanoic acid, which is less hazardous than HCl. The ideal scenario, representing 100% atom economy, would be the direct addition of propanoic acid to the aromatic ring, but this is a more challenging transformation. acs.org The table below compares the theoretical atom economy of two different approaches to the synthesis.

| Acylating Agent | Catalyst System | Byproducts | Theoretical Atom Economy (%) |

| Propanoyl Chloride | Stoichiometric AlCl₃ | HCl | ~84% |

| Propanoic Anhydride | Catalytic Solid Acid | Propanoic Acid | ~73% |

This is an interactive data table. The atom economy is calculated as (Molar Mass of Product) / (Sum of Molar Masses of All Reactants) x 100.

The pursuit of sustainability in the synthesis of this compound involves replacing conventional, hazardous reagents with greener alternatives. The primary focus has been on developing catalytic alternatives to the stoichiometric Lewis acids (e.g., AlCl₃, FeCl₃) traditionally used in Friedel-Crafts acylations. routledge.com

Sustainable catalysts should be:

Efficient: Requiring only small, catalytic amounts.

Reusable: Easily separated from the reaction mixture and used in subsequent batches.

Non-toxic: Composed of environmentally benign materials.

A wide range of solid, heterogeneous catalysts have been investigated for this purpose. These include metal oxides (e.g., ZnO), clays (B1170129) (e.g., montmorillonite (B579905) K10), zeolites, and sulfated zirconia. researchgate.netroutledge.com These materials are often robust, non-corrosive, and can be easily filtered out of the reaction mixture for reuse, significantly reducing waste and operational hazards. researchgate.net For example, zinc oxide has been shown to be a reusable catalyst for acylations under solvent-free conditions. researchgate.net Similarly, methanesulfonic anhydride has been presented as a metal- and halogen-free reagent for promoting Friedel-Crafts acylation, producing minimal and non-metallic waste streams. acs.org

Mechanistic Elucidation of Formation and Reactivity

Reaction Mechanism Studies of Compound Synthesis

The synthesis of aryl ketones such as 1-(3-Ethyl-2-methoxyphenyl)propan-1-one can be achieved through various methods, with Friedel-Crafts acylation being a primary example. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In a plausible synthesis, 2-ethylanisole (B1585127) would react with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The overarching mechanism involves the formation of a highly electrophilic acylium ion from the propanoyl chloride and Lewis acid. This electrophile is then attacked by the electron-rich aromatic ring of 2-ethylanisole. The stability and formation of intermediates, along with the energy of transition states, are crucial in determining the reaction's feasibility and outcome.

In the rate-determining step of Friedel-Crafts acylation, the aromatic ring attacks the acylium ion. The transition state for this step involves the partial formation of a new carbon-carbon bond and the simultaneous disruption of the aromatic π-system. The structure of this transition state resembles the high-energy intermediate known as the sigma complex or arenium ion. According to the Hammond postulate, the transition state's structure is closer to the species it resembles in energy; in this endergonic step, it closely resembles the arenium ion intermediate. Factors that stabilize this intermediate, such as electron-donating groups on the ring, also stabilize the transition state, thereby increasing the reaction rate.

Computational chemistry can be used to model these transition states, calculating their energy barriers and geometries. Such analyses can confirm the nature of the transition state by identifying a single negative eigenvalue in its Hessian matrix, which corresponds to the vibrational mode along the reaction coordinate.

Reaction intermediates are transient species formed during a chemical reaction that are more stable than a transition state but less stable than the reactants or products. In the context of synthesizing this compound via Friedel-Crafts acylation, two primary intermediates are crucial:

The Acylium Ion: Formed by the reaction of propanoyl chloride with a Lewis acid (e.g., AlCl₃), the acylium ion ([CH₃CH₂C=O]⁺) is a potent electrophile. It is resonance-stabilized, which contributes to its ability to be formed and participate in the reaction.

The Sigma Complex (Arenium Ion): When the π-electrons of the 2-ethylanisole ring attack the acylium ion, a carbocation intermediate known as a sigma complex is formed. In this intermediate, the aromaticity of the ring is temporarily lost. The positive charge is delocalized across the ring through resonance. The presence of the electron-donating ethyl and, particularly, the strongly activating methoxy (B1213986) group on the ring helps to stabilize this intermediate, facilitating the reaction. The subsequent loss of a proton from the site of substitution restores the aromaticity and yields the final product.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.eduyoutube.com

For a hypothetical Friedel-Crafts acylation to produce this compound, a KIE study could distinguish the rate-determining step. The mechanism involves two main steps: attack by the aromatic ring to form the sigma complex, and subsequent deprotonation to restore aromaticity.

Scenario: If the hydrogen at the position of substitution on 2-ethylanisole is replaced by deuterium (B1214612) (a heavier isotope), the C-H bond becomes a C-D bond.

Observation: In virtually all standard electrophilic aromatic substitutions, no significant KIE is observed (kH/kD ≈ 1).

Interpretation: This lack of a KIE indicates that the C-H (or C-D) bond is not being broken in the slow, rate-determining step. masterorganicchemistry.com Therefore, the first step—the attack of the aromatic ring on the electrophile to form the sigma complex—is the rate-determining step. The subsequent deprotonation is a much faster process. The presence of a primary KIE would only occur if this second step were rate-limiting. baranlab.orgepfl.ch

Electrophilic and Nucleophilic Reactivity Profiles

The structure of this compound contains two primary sites of reactivity: the electrophilic carbon of the carbonyl group and the nucleophilic aromatic ring.

The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction is known as nucleophilic addition. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O π-bond and pushes electrons onto the oxygen atom. This forms a tetrahedral intermediate with a negative charge on the oxygen (an alkoxide). libretexts.org In a subsequent step, this alkoxide is typically protonated by a weak acid (like water or alcohol added during workup) to yield a neutral alcohol product.

Reversibility: The addition can be reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) lead to irreversible additions.

Steric Hindrance: The rate of nucleophilic addition can be influenced by steric hindrance. In this compound, the carbonyl group is flanked by an ethyl group and a substituted phenyl ring, which can sterically hinder the approach of bulky nucleophiles.

Below is a table summarizing the expected outcomes of nucleophilic addition to the carbonyl group.

| Nucleophile/Reagent | Mechanism Pathway | Intermediate | Final Product Type |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Irreversible Nucleophilic Addition | Magnesium Alkoxide | Tertiary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Nucleophilic Addition (Hydride Transfer) | Alkoxyboronate | Secondary Alcohol |

| Hydrogen Cyanide (HCN) / KCN | Reversible Nucleophilic Addition | Alkoxide | Cyanohydrin |

| Primary Amine (R-NH₂) | Nucleophilic Addition-Elimination | Carbinolamine | Imine |

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) by the presence of the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups. Both are electron-donating groups and are classified as ortho, para-directors. The propanoyl group (-COCH₂CH₃), however, is an electron-withdrawing group and acts as a meta-director.

In a polysubstituted benzene ring, the most strongly activating group typically controls the position of further substitution. masterorganicchemistry.com

Directing Effects Analyzed:

-OCH₃ (Methoxy): A very strong activating group. It directs incoming electrophiles to the positions ortho and para to itself.

-CH₂CH₃ (Ethyl): A weakly activating group. It also directs ortho and para.

-COCH₂CH₃ (Propanoyl): A moderately deactivating group. It directs incoming electrophiles meta to its position.

The methoxy group is the most powerful activating group and will therefore determine the regiochemical outcome of an EAS reaction. masterorganicchemistry.com The positions on the ring are numbered starting from the propanoyl group at C1. The methoxy group is at C2 and the ethyl group is at C3.

Positions ortho to the methoxy group are C1 (blocked) and C3 (blocked).

The position para to the methoxy group is C5.

Therefore, electrophilic substitution is strongly favored at the C5 position. A secondary, minor product might arise from substitution at the C4 position, which is ortho to the ethyl group and meta to the propanoyl group, but this is less likely due to the dominant effect of the methoxy group.

The table below predicts the major product for common EAS reactions.

| EAS Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(3-Ethyl-2-methoxy-5-nitrophenyl)propan-1-one |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 1-(5-Bromo-3-ethyl-2-methoxyphenyl)propan-1-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Ethyl-5-methoxy-3-propionylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 1-(3-Ethyl-2-methoxy-5-methylphenyl)propan-1-one |

Reactivity of Alkyl Chains and Ether Linkages

The chemical reactivity of this compound is dictated by its constituent functional groups: the aromatic ring, the ethyl and propanoyl alkyl chains, and the methoxy ether linkage. The interplay of these groups under various reaction conditions determines the compound's stability and transformation pathways.

Alkyl Chain Reactivity: The ethyl group attached to the benzene ring possesses benzylic hydrogens at the carbon directly bonded to the ring. These hydrogens are activated due to the resonance stabilization of the resulting benzylic radical, cation, or anion. chemistrysteps.comchemistry.coach Consequently, this position is susceptible to oxidation and halogenation reactions. Under harsh oxidative conditions, such as treatment with hot acidic potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), the entire ethyl side-chain can be degraded to a carboxylic acid group. chemistrysteps.commsu.edu This occurs as long as there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com Free-radical halogenation, for instance with N-Bromosuccinimide (NBS), can selectively introduce a halogen at the benzylic position via a benzylic radical intermediate. masterorganicchemistry.com

The propanoyl chain contains two key reactive sites: the carbonyl group and the α-carbon. The carbonyl group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride or through catalytic hydrogenation. msu.edu The hydrogens on the α-carbon (the methylene (B1212753) group adjacent to the carbonyl) are acidic due to the electron-withdrawing nature of the carbonyl and resonance stabilization of the conjugate base (enolate). This allows for enolate formation under basic conditions, which can then undergo a range of reactions, including alkylation, halogenation, and aldol (B89426) condensation.

Ether Linkage Reactivity: The methoxy group (–OCH₃) is an aryl methyl ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions to yield a phenol. rsc.org The stability of this C-O bond means that its cleavage is less common than reactions at the alkyl chain sites. wikipedia.org Common methods for aryl methyl ether cleavage fall into three main categories:

Brønsted Acid-Mediated Cleavage: Strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond. wikipedia.orgresearchgate.net The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl group via an Sₙ2 mechanism. wikipedia.org

Lewis Acid-Mediated Cleavage: Potent Lewis acids, most notably boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are highly effective for demethylation. rsc.orgreddit.com They coordinate to the ether oxygen, weakening the C-O bond and facilitating cleavage. The combination of AlCl₃ with a soft nucleophile like ethanethiol (B150549) has been shown to be effective for selective demethylation. rsc.org

Nucleophilic Reagent-Mediated Cleavage: Strong nucleophiles, such as thiolates, can also effect demethylation, particularly in polar aprotic solvents like DMF. researchgate.netreddit.com

The ortho-position of the methoxy group relative to the propanoyl substituent may influence its reactivity, but cleavage typically requires conditions that could also affect other functional groups in the molecule.

Stereochemical Aspects and Chiral Synthesis

The structure of this compound features a prochiral ketone. The carbon alpha to the carbonyl group (part of the ethyl group of the propanoyl chain) is a potential stereocenter. Asymmetric synthesis aims to control the formation of this center to produce a single enantiomer.

Diastereoselective and Enantioselective Approaches to Related Analogues

The synthesis of enantioenriched chiral alcohols and ketones is a well-developed field, with several established strategies applicable to analogues of this compound. The most direct and common approach is the asymmetric reduction of the prochiral ketone.

Asymmetric Reduction of Prochiral Aryl Ketones: This method transforms the prochiral ketone into a chiral secondary alcohol with high enantiomeric excess (ee). Two prominent catalytic systems are widely used:

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. nih.govwikipedia.org This method is highly effective for the enantioselective reduction of a wide range of ketones, including aryl alkyl ketones. The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that forces the borane to attack one face of the carbonyl group preferentially. youtube.com For example, the reduction of aryl methyl, ethyl, and chloromethyl ketones using borane and a chiral lactam alcohol-derived catalyst has yielded the corresponding secondary alcohols with excellent enantioselectivities (91–98% ee). nih.gov

Transition Metal Catalysts: Chiral transition metal complexes are also powerful catalysts for asymmetric reductions, typically using hydrogen gas or transfer hydrogenation sources like isopropanol (B130326) or formic acid. wikipedia.org Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. These systems can achieve high enantioselectivity, especially for ketones that contain a group capable of chelating to the metal. wikipedia.org A bifunctional Hf-based nanocatalyst has been used for the catalytic conversion of the related compound 4'-methoxypropiophenone (B29531) (4-MOPP) to trans-anethole, which proceeds through the formation of the corresponding chiral alcohol via a Meerwein–Pondorf–Verley (MPV) reduction. mdpi.com

The table below summarizes representative results for the asymmetric reduction of propiophenone (B1677668) analogues.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Propiophenone | Chiral Lactam Alcohol (10 mol%) / BH₃ | (R)-1-Phenyl-1-propanol | 96% | nih.gov |

| 4'-Methoxypropiophenone | PhP-Hf (1:1.5) / 2-Pentanol | 1-(4-methoxyphenyl)propan-1-ol | Not Reported (Stereoselective Dehydration) | mdpi.com |

| Acetophenone | (S)-CBS catalyst / BH₃ | (S)-1-Phenylethanol | >95% | youtube.com |

| α-Tetralone | Chiral Lactam Alcohol (10 mol%) / BH₃ | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 85% | nih.gov |

Mechanistic Insights into Stereocontrol

The stereochemical outcome of asymmetric reactions is determined by the energetic differences between diastereomeric transition states. For the asymmetric reduction of ketones, well-established models explain the origin of enantioselectivity.

In the CBS reduction, the ketone coordinates to the Lewis acidic boron atom of the catalyst. The borane reductant is simultaneously coordinated to the nitrogen atom. This assembly forms a rigid, six-membered, boat-like transition state. youtube.comuwindsor.ca Stereocontrol arises from minimizing steric interactions within this structure. The ketone orients itself so that its larger substituent (RL) occupies the pseudo-equatorial position, avoiding steric clash with the directing groups on the catalyst, while the smaller substituent (RS) occupies the more hindered pseudo-axial position. Hydride transfer from the borane then occurs to a specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol product preferentially. youtube.com

For transition metal-catalyzed transfer hydrogenations, stereocontrol is imparted by the chiral ligand framework. The C₂-symmetric nature of ligands like BINAP creates a well-defined chiral pocket around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric repulsion between its substituents and the bulky groups (often phenyl rings) of the ligand. This locks the ketone into a conformation that exposes one of its two prochiral faces to the incoming hydride from the metal-hydride complex, resulting in a highly enantioselective reduction. researchgate.net The electronic properties of substituents on the aryl ketone can also play a role by influencing the strength of π-conjugation and substrate-catalyst interactions in the transition state, thereby affecting enantioselectivity. bohrium.com

Deracemization Strategies

Deracemization is an advanced strategy that converts a racemic mixture (a 50:50 mix of both enantiomers) into a single, enantioenriched product. This approach is more atom-economical than classical kinetic resolution, which has a maximum theoretical yield of 50%. Recently, photoredox catalysis has emerged as a powerful tool for the deracemization of α-chiral ketones. acs.orgrsc.org

The general mechanism for the photocatalytic deracemization of α-aryl ketones involves a sequence of electron and proton transfer events: acs.orgnih.gov

Oxidation: A visible-light-activated photocatalyst oxidizes one enantiomer of the racemic ketone via single-electron transfer (SET), generating a radical cation.

Deprotonation: A chiral base deprotonates the stereogenic α-carbon of the radical cation. This step is often non-selective and destroys the stereocenter, forming a prochiral enol radical intermediate.

Enantioselective Protonation & Reduction: The conjugate acid of the chiral base, now a chiral proton source, delivers a proton back to the enol radical in a stereocontrolled manner. The resulting protonated species is then reduced back to the ketone, regenerating the catalyst and yielding an excess of one enantiomer.

This process effectively "erases" and "rewrites" the stereochemical information at the α-carbon under chiral control. Studies on cyclic α-aryl ketones have shown that the efficiency and enantioselectivity of this process can be highly dependent on the redox properties of the photocatalyst and the concentration of the chiral base cocatalyst. acs.orgnih.govchemrxiv.org This light-driven strategy, which couples a photoredox deprotonation with a stereocontrolled protonation, represents a conceptually novel approach for accessing enantioenriched ketones from their racemates. acs.org

Advanced Spectroscopic and Spectrometric Characterization in Research

Elucidation of Reaction Intermediates via In Situ Spectroscopy

In situ spectroscopic methods provide a powerful lens through which chemical transformations can be observed directly as they occur, without the need to isolate transient or unstable species. researchgate.net This approach is invaluable for mapping reaction pathways, identifying intermediates, and optimizing process conditions for the synthesis or modification of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one.

Real-time or in situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a reaction mixture, providing quantitative data on the consumption of reactants and the formation of products and intermediates. rsc.orgrsc.org By tracking the change in signal intensity of specific resonances over time, detailed kinetic profiles can be constructed. bruker.com

In a representative application, the reduction of the carbonyl group of this compound to form 1-(3-Ethyl-2-methoxyphenyl)propan-1-ol can be monitored. Key diagnostic signals, such as the protons on the methylene (B1212753) group adjacent to the carbonyl (Cα), are observed. As the reaction proceeds, the signal corresponding to these protons in the starting material diminishes, while a new signal, corresponding to the methine proton at the newly formed stereocenter of the alcohol product, appears and grows in intensity.

Table 1: Illustrative Real-time ¹H NMR Monitoring of the Reduction of this compound

| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Signal Change Over Time |

|---|---|---|---|

| This compound | -CO-CH₂-CH₃ | ~2.9 - 3.1 (quartet) | Decrease |

| Reaction Intermediate (e.g., borate (B1201080) ester) | -CH(OR)-CH₂-CH₃ | ~4.5 - 4.8 (triplet) | Appear then Decrease |

| 1-(3-Ethyl-2-methoxyphenyl)propan-1-ol | -CH(OH)-CH₂-CH₃ | ~4.7 - 5.0 (triplet) | Increase |

In situ Infrared (IR) spectroscopy is highly effective for tracking changes in functional groups during a chemical reaction. nih.gov The technique is particularly sensitive to polar bonds, making it ideal for monitoring reactions involving carbonyl groups. Each functional group possesses characteristic vibrational frequencies, allowing for clear identification of reactants and products. researchgate.net

During the reduction of this compound, the most significant change observed in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretching band and the concurrent appearance of a broad hydroxyl (O-H) stretching band from the alcohol product.

Table 2: Key Vibrational Frequency Changes During Carbonyl Reduction

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Observation |

|---|---|---|---|

| Ketone (C=O) | Stretch | ~1680 - 1695 | Signal disappears as reactant is consumed. |

| Alcohol (O-H) | Stretch | ~3200 - 3600 (broad) | Signal appears as product is formed. |

| Aromatic C-O (methoxy) | Stretch | ~1250 - 1260 | Remains as a constant reference. |

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like electrospray ionization (ESI), can be used to sample a reaction mixture in real-time. This allows for the detection and identification of molecules based on their mass-to-charge ratio (m/z), providing direct evidence for the presence of starting materials, intermediates, products, and byproducts.

For a reaction involving this compound, in situ MS can confirm the molecular weight of transient species that may not be observable by NMR or IR. For instance, in an acid-catalyzed reaction, a protonated intermediate of the ketone could be detected.

Table 3: Expected Mass-to-Charge Ratios for a Monitored Reaction

| Species | Chemical Formula | Expected m/z ([M+H]⁺) | Role in Reaction |

|---|---|---|---|

| This compound | C₁₂H₁₆O₂ | 193.12 | Reactant |

| Protonated Ketone Intermediate | [C₁₂H₁₇O₂]⁺ | 193.12 | Transient Species |

| 1-(3-Ethyl-2-methoxyphenyl)propan-1-ol | C₁₂H₁₈O₂ | 195.14 | Product |

Advanced NMR Techniques for Structural Dynamics

Beyond simple 1D spectra, advanced multi-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for understanding the molecule's preferred conformation and dynamic behavior in solution. researchgate.netipb.pt

Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity of atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations within the ethyl group (between the -CH₂- and -CH₃ protons) and within the propanone side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. github.io This experiment is fundamental for assigning carbon signals based on their known proton attachments.

Table 4: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Structural Information Gained |

|---|---|---|---|

| COSY | Aromatic H-4 | Aromatic H-5 | Confirms adjacent aromatic protons. |

| COSY | Ethyl -CH₂- | Ethyl -CH₃ | Confirms ethyl group connectivity. |

| HSQC | Methoxy (B1213986) -CH₃ | Methoxy -CH₃ | Assigns the methoxy carbon. |

| HMBC | Aromatic H-4 | Aromatic C-2, C-6 | Positions H-4 relative to substituted carbons. |

| HMBC | Propanone -CH₂- | Carbonyl C=O | Connects the side chain to the carbonyl group. |

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space, regardless of their through-bond connectivity. columbia.edu NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these through-space interactions, providing critical insights into the molecule's conformation and stereochemistry. columbia.eduresearchgate.net

For this compound, rotation around the single bond connecting the aromatic ring to the carbonyl group is a key conformational feature. A NOESY or ROESY experiment could reveal spatial proximity between the methoxy protons (-OCH₃) and the aromatic proton at the H-6 position, confirming the orientation of the methoxy group. Furthermore, correlations between the protons of the propanone side chain and the ethyl group protons could indicate the preferred rotational conformation of the acyl chain relative to the ring.

Table 5: Plausible NOESY/ROESY Correlations for Conformational Insights

| Proton 1 | Proton 2 | Inferred Spatial Proximity |

|---|---|---|

| Methoxy (-OCH₃) | Aromatic H-6 | Indicates the orientation of the methoxy group relative to the aromatic ring. |

| Ethyl (-CH₂-) | Aromatic H-4 | Provides information on the orientation of the ethyl group. |

| Propanone (-COCH₂-) | Aromatic H-6 | Reveals the preferred conformation around the aryl-acyl bond. |

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive literature search for advanced spectroscopic and spectrometric characterization of the chemical compound this compound has yielded insufficient data to construct a detailed scientific article based on the requested outline. Despite extensive searches for research focusing on dynamic NMR studies, vibrational spectroscopy, and high-resolution mass spectrometry of this specific molecule, publicly available experimental data is not readily accessible.

The inquiry sought to detail the advanced characterization of this compound through a precise scientific structure, focusing on rotational barriers, molecular interactions, and reaction product identification. However, the scientific literature indexed in widespread databases does not appear to contain specific studies applying these sophisticated analytical techniques to this particular compound.

General principles of the proposed analytical methods are well-established. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the energetics of conformational changes, such as rotational barriers around single bonds. Similarly, Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are widely used to probe molecular vibrations, offering insights into chemical bonding and intermolecular forces like hydrogen bonding. High-resolution mass spectrometry is crucial for the precise determination of molecular formulas and the identification of unknown products in chemical reactions.

While theoretical discussions and data for analogous compounds, such as other ortho-substituted acetophenones, exist, the explicit experimental data required to accurately and authoritatively discuss the unique spectroscopic fingerprint and behavior of this compound is not available in the reviewed literature. The creation of a scientifically rigorous article as per the specified outline is therefore not possible without access to primary research data that specifically characterizes this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules.

DFT Studies on Electronic Properties and Orbital Interactions

DFT studies on analogous aromatic ketones typically involve the use of functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. nih.govnih.gov Such calculations provide information on:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For similar molecules, these studies often reveal how substituent groups (like ethyl and methoxy (B1213986) groups) influence the electron density distribution and the energies of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov In a typical aromatic ketone, the oxygen atom of the carbonyl group is characterized by a region of negative potential (red), making it a site for electrophilic attack, while the hydrogen atoms of the phenyl ring often show positive potential (blue).

Table 1: Illustrative Electronic Properties Calculated for an Analogous Aromatic Ketone

| Property | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | ~ 3.0 Debye | Measures the overall polarity of the molecule |

Note: These are example values for a structurally similar compound and not actual calculated values for 1-(3-Ethyl-2-methoxyphenyl)propan-1-one.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can predict the vibrational spectra of molecules. nih.gov By calculating the harmonic frequencies, researchers can assign the observed experimental peaks in FT-IR and FT-Raman spectra to specific vibrational modes, such as C=O stretching, C-H stretching, and phenyl ring vibrations. nih.gov For instance, the characteristic carbonyl (C=O) stretching frequency in ketones is typically observed in the 1600–1850 cm⁻¹ range. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental spectra, aid in the precise assignment of signals to each proton and carbon atom in the molecule. nih.gov

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, typically π→π* and n→π* transitions, which are responsible for the absorption bands observed in the UV-Vis spectrum.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| C=O Stretching Freq. (cm⁻¹) | 1649 | 1654 (FT-IR) |

| ¹³C Chemical Shift (C=O) (ppm) | ~198 | ~200 |

| λmax (UV-Vis) (nm) | ~280 | ~285 |

Note: This table presents hypothetical data for illustrative purposes.

Energy Profiles of Reaction Pathways

Computational studies can map out the potential energy surface for chemical reactions involving the molecule of interest. By locating transition states and calculating activation energies, researchers can elucidate reaction mechanisms. nih.gov For ketones, this could include studying the mechanisms of reduction, oxidation, or condensation reactions. The energy profiles provide a quantitative understanding of the feasibility and kinetics of different reaction pathways. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the environment. nih.gov

Conformational Analysis and Torsional Potentials

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its three-dimensional structure and properties. nih.gov MD simulations or systematic potential energy surface scans can identify the most stable (lowest energy) conformations. nih.gov The analysis would focus on the torsional potentials around key bonds, such as the bond connecting the propanone group to the phenyl ring and the bonds within the ethyl group. This helps in understanding the preferred spatial arrangement of the substituent groups. nih.gov

Chemical Transformations and Derivative Synthesis

Reduction Reactions of the Carbonyl Group

The carbonyl group of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one is susceptible to reduction, yielding either the corresponding secondary alcohol or the fully reduced alkane, depending on the chosen reagents and reaction conditions.

Selective reduction of the carbonyl group to a secondary alcohol, 1-(3-Ethyl-2-methoxyphenyl)propan-1-ol, can be efficiently achieved using metal hydride reagents. masterorganicchemistry.comyoutube.comrsc.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.comrsc.orgchemguide.co.uk The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

For the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 1-ethyl-2-methoxy-3-propylbenzene, more forcing conditions are required. Two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. nih.gov High-boiling point solvents like diethylene glycol are often used to facilitate the high temperatures required for the final nitrogen extrusion step.

The Clemmensen reduction employs an amalgamated zinc (Zn(Hg)) catalyst in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). This method is particularly effective for aryl alkyl ketones that are stable in acidic conditions.

| Transformation | Product | Typical Reagents & Conditions | Notes |

| Carbonyl to Alcohol | 1-(3-Ethyl-2-methoxyphenyl)propan-1-ol | NaBH₄, Methanol, Room Temperature | Selective for the carbonyl group. |

| Carbonyl to Alkane | 1-Ethyl-2-methoxy-3-propylbenzene | 1. N₂H₄, KOH, Diethylene glycol, High Temp (Wolff-Kishner) 2. Zn(Hg), conc. HCl (Clemmensen) | Harsh conditions required for deoxygenation. |

This table is based on general principles of organic chemistry, as specific experimental data for this compound was not available in the searched literature.

The reduction of the prochiral ketone this compound to its corresponding alcohol results in the formation of a new stereocenter. Asymmetric reduction methods can be employed to selectively produce one enantiomer of the alcohol over the other. nih.gov

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful technique for achieving high enantioselectivity. nih.govresearchgate.net Chiral ruthenium catalysts, such as those developed by Noyori and co-workers, are often effective for the asymmetric reduction of aryl ketones. nih.govresearchgate.net These reactions typically use a hydrogen donor like a mixture of formic acid and triethylamine (B128534) (HCO₂H/Et₃N) or isopropanol (B130326). The stereochemical outcome is dictated by the chirality of the catalyst used. For instance, (R,R)-configured catalysts generally afford the (R)-alcohol, while (S,S)-catalysts yield the (S)-alcohol.

Biocatalytic reductions using whole cells of microorganisms or isolated enzymes also offer a green and highly stereoselective alternative for the synthesis of chiral alcohols. nih.gov

| Method | Typical Catalyst/Reagent | Expected Outcome |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalysts (e.g., Noyori-type) | Enantiomerically enriched 1-(3-Ethyl-2-methoxyphenyl)propan-1-ol |

| Biocatalysis | Plant tissues, Yeast, or isolated enzymes | High enantiomeric excess of either (R)- or (S)-1-(3-Ethyl-2-methoxyphenyl)propan-1-ol |

This table is based on established methods for the asymmetric reduction of analogous ketones, as specific data for this compound was not found.

Oxidation Reactions of the Alkyl and Aromatic Moieties

Oxidation of this compound can be directed towards the carbonyl group, the alkyl side chains, or the aromatic ring, depending on the oxidizing agent and reaction conditions.

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgchemeurope.comlscollege.ac.inorganic-chemistry.orgnih.gov This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgchemeurope.comlscollege.ac.inorganic-chemistry.orgnih.gov The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted and electron-rich groups migrating preferentially. For this compound, the migration of the 3-ethyl-2-methoxyphenyl group is expected to be favored over the ethyl group, which would yield 3-ethyl-2-methoxyphenyl propanoate.

Oxidation of the ethyl side chain on the aromatic ring can be achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions, which would likely convert the ethyl group to a carboxylic acid. However, such conditions might also lead to the oxidation of other parts of the molecule.

The mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen by the peroxy acid, followed by nucleophilic attack of the peroxy acid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgchemeurope.comlscollege.ac.in The rate-determining step is the concerted migration of one of the alkyl or aryl groups to the adjacent oxygen atom, with the simultaneous departure of a carboxylate anion. wikipedia.orglscollege.ac.in The migratory aptitude is related to the ability of the migrating group to stabilize a partial positive charge in the transition state.

Derivatization for Synthetic Building Blocks

This compound can serve as a versatile precursor for the synthesis of more complex molecules through various derivatization reactions.

The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position.

The Mannich reaction is a three-component condensation involving the ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govoarjbp.comresearchgate.netnih.govresearchgate.net This reaction introduces an aminomethyl group at the α-position of the ketone, yielding a β-amino ketone, which is a valuable synthetic intermediate. nih.govoarjbp.comresearchgate.netnih.govresearchgate.net

The carbonyl group itself can undergo nucleophilic addition with organometallic reagents such as Grignard reagents or organolithium compounds. For example, reaction with methylmagnesium bromide would yield a tertiary alcohol after acidic workup.

The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, forming an alkene. wikipedia.orglibretexts.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Product Type |

| α-Halogenation | NBS | α-Halo ketone |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | β-Amino ketone (Mannich base) |

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary alcohol |

| Wittig Reaction | Ph₃P=CHR (e.g., Ph₃P=CH₂) | Alkene |

This table outlines potential derivatization strategies based on the known reactivity of ketones, as specific examples for this compound were not available in the searched literature.

Functionalization of the Propanone Side Chain

The propanone side chain is a key site for chemical modification, allowing for the introduction of new functional groups and the alteration of the molecule's electronic and steric properties. Key transformations include reactions at the α-carbon and reduction of the carbonyl group.

α-Halogenation: The α-carbon of the propanone moiety is susceptible to halogenation under both acidic and basic conditions. nih.govorientjchem.org Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. nih.gov In this process, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the halogen. orientjchem.org Conversely, base-promoted halogenation often leads to polyhalogenation due to the increased acidity of the remaining α-hydrogens after the first substitution. nih.govchemguide.co.uk

α-Hydroxylation: The introduction of a hydroxyl group at the α-position of the propanone chain can be achieved through various oxidative methods. wisc.edu This transformation is valuable for creating α-hydroxy ketones, which are important synthetic intermediates. wpmucdn.com Reagents such as o-iodoxybenzoic acid (IBX) have been used for the α-hydroxylation of related carbonyl compounds. wisc.edu

Reduction of the Carbonyl Group: The ketone functionality can be readily reduced to a secondary alcohol, 1-(3-ethyl-2-methoxyphenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.ukmasterorganicchemistry.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically not reducing other functional groups like esters or amides. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. rsc.org

Table 1: Functionalization of the Propanone Side Chain of Propiophenone (B1677668) Analogs

| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Bromination | Br₂, Acetic Acid | 2-Bromo-1-phenylpropan-1-one | - | rsc.org |

| α-Hydroxylation | o-Iodoxybenzoic acid (IBX) | 2-Hydroxy-1-phenylpropan-1-one | Good | wisc.edu |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | 1-Phenylpropan-1-ol | High | wikipedia.orgyoutube.com |

Modifications of the Ethyl and Methoxy (B1213986) Aromatic Substituents

The ethyl and methoxy groups on the aromatic ring can also be targeted for chemical modification, providing another avenue for derivatization.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield the corresponding phenol, 1-(3-ethyl-2-hydroxyphenyl)propan-1-one. This demethylation is a common transformation for aryl methyl ethers and can be achieved using various reagents. google.comnih.gov Strong acids such as hydrobromic acid or Lewis acids like boron tribromide (BBr₃) are effective for this purpose. google.com More recent methods have employed reagents like 3-mercaptopropionic acid in the presence of a base. google.com

Oxidation of the Ethyl Group: The ethyl group, being at a benzylic position, is susceptible to oxidation. ck12.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the ethyl group to a carboxylic acid, resulting in 2-methoxy-3-propionylbenzoic acid. ck12.orglibretexts.org The reaction proceeds through the oxidation of the benzylic carbon. masterorganicchemistry.com

Table 2: Modifications of Aromatic Substituents on Analogous Compounds

| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Demethylation | 4,4'-Dimethoxybenzophenone | 3-Mercaptopropionic acid, K₂CO₃, DMA, 150°C | (4-Hydroxyphenyl)(4-methoxyphenyl)methanone | 59 | google.com |

| Oxidation | Ethylbenzene | KMnO₄, alkaline | Benzoic acid | - | ck12.org |

Ring Functionalization through Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing methoxy and ethyl groups.

Both the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are ortho-, para-directing activators of the benzene (B151609) ring for electrophilic aromatic substitution. wisc.edu The methoxy group is a strong activating group due to its ability to donate electron density to the ring through resonance. The ethyl group is a weaker activating group, operating through an inductive effect. In the case of this compound, the positions ortho and para to the strongly activating methoxy group (positions 1, 3, and 5) are electronically favored. However, steric hindrance from the adjacent ethyl and propanoyl groups will significantly influence the site of substitution. The most likely positions for substitution are para to the methoxy group (position 5) and potentially the less sterically hindered ortho position (position 1).

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org For a substrate like 2-ethylanisole (B1585127), acylation would be expected to occur primarily at the position para to the methoxy group.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. universiteitleiden.nlgoogle.com The nitronium ion (NO₂⁺) acts as the electrophile. acs.org For a molecule with competing ortho-, para-directing groups, the position of nitration will be influenced by both electronic activation and steric hindrance.

Table 3: Electrophilic Aromatic Substitution on Structurally Related Compounds

| Reaction | Substrate | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole | Propionyl chloride, FeCl₃, CH₂Cl₂ | 4-Methoxypropiophenone | wisc.edu |

| Nitration | Methylbenzene | Conc. HNO₃, Conc. H₂SO₄, 30°C | 2-Nitromethylbenzene and 4-Nitromethylbenzene | universiteitleiden.nl |

Catalysis and Material Science Applications

Use as a Ligand or Precursor in Catalysis

There is no scientific literature available to suggest that 1-(3-Ethyl-2-methoxyphenyl)propan-1-one has been utilized as a ligand or a precursor in any form of catalysis.

No research findings indicate that this compound has been a substrate or a component in any metal-catalyzed transformations. While related propiophenone (B1677668) structures can undergo various metal-catalyzed reactions, specific studies on this ethyl- and methoxy-substituted variant are absent from the current body of scientific literature.

Similarly, the use of this compound in organocatalysis is not documented. Organocatalysis often employs small organic molecules to accelerate chemical reactions, but this particular compound has not been identified as a catalyst or a substrate in such applications.

The development of new catalytic systems is a dynamic area of chemical research. However, based on available data, this compound has not been a component in the design or synthesis of any novel catalytic systems. Research has focused on other molecular frameworks for the advancement of catalysis.

Analytical Method Development and Characterization for Research Purity/yield

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for assessing the purity of "1-(3-Ethyl-2-methoxyphenyl)propan-1-one," separating it from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the final compound and monitoring reaction progress. A reverse-phase HPLC method is typically developed due to the compound's moderate polarity. The development process involves optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering excellent hydrophobic retention for aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is effective. The gradient would typically start with a higher percentage of water and increase the organic phase concentration over time to elute compounds of increasing hydrophobicity.

Detection: The aromatic nature of "this compound" allows for sensitive detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) would be determined by scanning a pure sample.

Purity Calculation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water (H₂O) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 70% A to 20% A over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (Hypothetical λmax) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is ideally suited for identifying and quantifying volatile impurities and residual solvents that may be present after synthesis. The compound itself may have limited volatility, but GC is crucial for detecting low molecular weight byproducts from side reactions. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds. For related compounds like 1-(2,4,5-Trimethoxyphenyl)propan-1-one, standard non-polar columns are effective. nist.gov

The method involves a temperature program that starts at a lower temperature to separate highly volatile components and gradually increases to elute less volatile substances.

Table 2: Proposed GC Method for Volatile Impurities

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

For obtaining high-purity material for further research, analytical HPLC methods can be scaled up to preparative chromatography. This process involves using larger columns with the same stationary phase chemistry but larger particle sizes. The flow rate is increased proportionally to the column diameter to maintain separation efficiency. Fractions of the eluent are collected as the target compound peak emerges from the detector, and these fractions are later combined and evaporated to yield the purified solid.

Advanced Titrimetric and Elemental Analysis Methods

While chromatography assesses purity based on separation, titrimetric and elemental analyses provide quantitative data on the compound's functional groups and elemental composition.

Titrimetric Analysis: The ketone functional group in "this compound" can be quantified using a titrimetric method. One common approach involves the reaction of the carbonyl group with hydroxylamine (B1172632) hydrochloride to form an oxime, liberating hydrochloric acid. dergipark.org.tr This liberated acid is then titrated with a standardized solution of sodium hydroxide (B78521). metrohm.com The endpoint can be determined potentiometrically. metrohm.com This method provides a direct measure of the molar quantity of the ketone, which can be used to calculate a purity value (assay). Specialized reagents and techniques are often employed to avoid side reactions common with ketones. honeywell.comyoutube.com

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the molecule. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₂H₁₆O₂). A close match between the experimental and theoretical values helps to confirm the empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 74.97% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.39% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.65% |

| Total | 192.258 | 100.00% |

Crystallographic Analysis for Solid-State Research

Crystallographic analysis provides definitive information about the three-dimensional structure of the molecule in the solid state.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. To perform this analysis, a high-quality single crystal is grown, typically by slow evaporation from a suitable solvent. nih.govnih.gov

The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation). ub.edumdpi.com The resulting diffraction pattern is used to solve the crystal structure. The analysis reveals:

Molecular Connectivity: Confirms the atomic connections, verifying the synthesized structure.

Conformation: Determines the precise spatial arrangement of the ethyl and methoxy (B1213986) groups relative to the phenyl ring and the propanone side chain.

Crystal Packing: Shows how individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as C–H···O hydrogen bonds or π–π stacking that stabilize the structure. nih.govnih.govresearchgate.net

This data is crucial for understanding the solid-state properties of the compound and provides the absolute proof of its chemical identity.

Table 4: Hypothetical Crystallographic Data

| Parameter | Example Data |

| Chemical Formula | C₁₂H₁₆O₂ |

| Formula Weight | 192.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) ** | 98.5 |

| Volume (ų) ** | 1028 |

| Z (molecules/cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Powder X-Ray Diffraction for Polymorphism Studies